BenchChemオンラインストアへようこそ!

3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Synthetic Chemistry Intermediate Manufacturing Stoichiometric Calculation

3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid (CAS 1858240-23-9) is a synthetic, non-pharmacopeial organic compound composed of a 3-methylbenzoic acid core N-substituted with an isoindolinone (1-oxo-1,3-dihydro-2H-isoindol-2-yl) moiety. It belongs to the class of N-aryl isoindolinones, a scaffold recognized as a 'privileged structure' in medicinal chemistry for its occurrence in bioactive molecules, particularly those targeting cyclooxygenase and thromboxane pathways.

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
CAS No. 1858240-23-9
Cat. No. B1408408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
CAS1858240-23-9
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)O)N2CC3=CC=CC=C3C2=O
InChIInChI=1S/C16H13NO3/c1-10-5-4-8-13(16(19)20)14(10)17-9-11-6-2-3-7-12(11)15(17)18/h2-8H,9H2,1H3,(H,19,20)
InChIKeyIYIFUJHPSHXNGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic Acid (CAS 1858240-23-9): Procurement-Grade Identity and Class Context


3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid (CAS 1858240-23-9) is a synthetic, non-pharmacopeial organic compound composed of a 3-methylbenzoic acid core N-substituted with an isoindolinone (1-oxo-1,3-dihydro-2H-isoindol-2-yl) moiety [1]. It belongs to the class of N-aryl isoindolinones, a scaffold recognized as a 'privileged structure' in medicinal chemistry for its occurrence in bioactive molecules, particularly those targeting cyclooxygenase and thromboxane pathways [2]. The compound is commercially available from multiple specialty chemical suppliers at purities typically ≥98% (HPLC) and is intended exclusively for laboratory research and further synthetic elaboration, not for therapeutic or veterinary use .

Why 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic Acid Cannot Be Replaced by Unsubstituted or Para-Substituted Isoindolinone Analogs


Isoindolinone-benzoic acid derivatives are not functionally interchangeable. The position and presence of the 3-methyl substituent on the benzoic acid ring sterically constrains the conformational freedom between the isoindolinone and benzoic acid pharmacophores, directly altering the spatial presentation of the carboxylic acid hydrogen-bond donor/acceptor relative to the isoindolinone carbonyl [1]. This differs fundamentally from the unsubstituted analog 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid (CAS 4770-69-8), which lacks the methyl-induced torsional bias, and from para-substituted congeners like 4-(1-oxoisoindolin-2-yl)benzoic acid, which have unrelated geometry. In the thromboxane synthase inhibitor series, even minor changes to the benzoic acid substitution pattern have been shown to shift IC50 values by over an order of magnitude, confirming that the 3-methyl substitution represents a distinct chemical entity with unique structure-activity parameters [2].

3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic Acid: Direct Quantitative Differentiation Against Structural Analogs


Molecular Weight Differentiation from the Des-Methyl Parent Compound Determines Stoichiometry in Synthetic Reactions

The target compound (MW 267.28 g/mol, C16H13NO3) carries a +14.03 Da mass shift relative to the unsubstituted parent 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid (CAS 4770-69-8, MW 253.25 g/mol, C15H11NO3), corresponding exactly to one methylene unit [1]. This mass difference is consequential for preparative-scale synthesis and purification, where molar equivalents and chromatographic separation (HPLC/LCMS) require precise mass parameters. For procurement, this necessitates that researchers working from legacy protocols developed for the 253.25 g/mol scaffold recalculate all stoichiometric inputs when switching to the 3-methyl analog.

Synthetic Chemistry Intermediate Manufacturing Stoichiometric Calculation

Increased Lipophilicity (LogP) Driven by the 3-Methyl Substituent Alters Solubility and Partitioning for Reaction Planning

The computed LogP of the target compound is 2.85 compared to 2.35 for the des-methyl analog (CAS 4770-69-8), representing a ΔLogP of +0.50 log units . This increase in lipophilicity, attributable to the electron-donating and hydrophobic methyl group at the 3-position, is consistent with the Hansch π-value for aromatic methyl substitution (~+0.5). The higher LogP predicts reduced aqueous solubility and increased organic-solvent partition, which directly impacts the choice of solvent systems for reactions (e.g., amide coupling, esterification) and for chromatographic purification method development.

Physicochemical Profiling Solubility Prediction Reaction Solvent Selection

Topological Polar Surface Area (TPSA) Remains Unchanged Relative to the Des-Methyl Analog, Preserving Hydrogen-Bonding Capacity While Modulating Lipophilicity

Both the target compound and its des-methyl analog (CAS 4770-69-8) share an identical computed TPSA of 57.61 Ų, as the methyl substitution does not introduce additional polar atoms . This is pharmacologically significant: the target compound retains the same hydrogen-bond donor (1: COOH) and acceptor (2: C=O from isoindolinone and COOH) counts as the parent, while the increased LogP (+0.50) enhances passive membrane permeability potential without compromising the polar surface area ceiling typically associated with oral bioavailability (Veber's rule: TPSA <140 Ų). For fragment-based drug discovery (FBDD), this 'lipophilic efficiency' tuning via methyl walk is a standard strategy to improve ligand efficiency indices (LE, LLE) relative to the unsubstituted fragment.

Medicinal Chemistry Design Permeability Prediction Fragment-Based Drug Discovery

Commercially Verified Purity of ≥98% (HPLC) Ensures Reproducible Synthetic Outcomes Relative to Lower-Purity Analog Batches

The target compound is routinely supplied at 98% purity (HPLC) by established vendors including Leyan (Shanghai Haohong Biomedical) and Apollo Scientific . In contrast, the unsubstituted analog (CAS 4770-69-8) is often listed at 95%+ purity from multiple suppliers . For synthetic applications where the compound serves as a key intermediate in multi-step sequences, a 3% purity differential (98% vs. 95%) corresponds to a proportional reduction in byproduct burden—particularly relevant for amide coupling reactions where residual carboxylic acid impurities could consume activating reagents and reduce yield.

Quality Assurance Reproducibility Procurement Specification

Class-Level Thromboxane Synthase Inhibitory Activity Contextualizes the Isoindolinone Scaffold's Target Engagement Potential

While no direct IC50 value for the target compound (CAS 1858240-23-9) against thromboxane A2 synthase (TXAS) has been identified in public databases, structurally related isoindolinone-benzoic acid derivatives have demonstrated nanomolar TXAS inhibition in rat platelet microsome assays. The parent unsubstituted scaffold class has yielded compounds with IC50 values of 60 nM against thromboxane synthetase [1]. Furthermore, the clinically used isoindolinone drug indobufen (CAS 63610-08-2), which features a 4-(1-oxo-2-isoindolinyl)phenylbutyric acid architecture, inhibits cyclooxygenase with an IC50 of 0.53 μg/mL for TXB2 production in human whole blood [2]. These data establish that the isoindolinone-benzoic acid pharmacophore is capable of sub-micromolar target engagement, and the 3-methyl substitution of the target compound represents a structural variation within an activity-validated chemical series suitable for SAR exploration.

Thromboxane Synthase Platelet Aggregation Cardiovascular Research

3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic Acid: Evidence-Backed Application Scenarios for Scientific Procurement


Structure-Activity Relationship (SAR) Expansion of Isoindolinone-Based Thromboxane Modulators via Methyl Scanning

The 3-methyl substitution provides a defined steric and electronic perturbation at the ortho position relative to the isoindolinone N-aryl junction, which is a critical torsion point governing pharmacophore presentation. In SAR campaigns where the unsubstituted analog (CAS 4770-69-8) has already been profiled, procurement of the 3-methyl compound enables a systematic 'methyl scan' to probe hydrophobic pocket tolerance, consistent with the established class-level TXAS inhibitory activity (IC50 = 60 nM for parent scaffold) [1]. The +0.50 LogP shift and preserved TPSA make it a clean physicochemical probe for lipophilicity-driven potency changes.

Synthetic Intermediate for Amide- and Ester-Linked Conjugates in Medicinal Chemistry Programs

The free carboxylic acid functionality (COOH) combined with a chemically robust isoindolinone ring makes this compound a versatile building block for amide coupling with primary/secondary amines or esterification with alcohols. The 98% purity specification ensures minimal side reactions from residual impurities, which is critical for library synthesis where even 5% of a reactive impurity can generate confounding byproducts. The computed LogP of 2.85 facilitates organic-phase reactions and extraction workup.

Fragment-Based Drug Discovery (FBDD) Library Member for Target Screening

With a molecular weight of 267.28 g/mol, the compound falls within the 'fragment' range (MW <300 Da) suitable for fragment-based screening. Its physicochemical profile (TPSA 57.61, HBD 1, HBA 2, LogP 2.85) meets all 'Rule of 3' criteria for fragment libraries . The isoindolinone scaffold is a recognized privileged structure [1], and the 3-methyl group offers a vector for fragment growth that is chemically accessible via the carboxylic acid handle.

Analytical Reference Standard for LCMS Method Development and Metabolite Identification

The defined mass (267.28 g/mol) and chromatographic behavior (LogP 2.85) make this compound suitable as a retention time and mass calibration standard in reversed-phase LCMS methods targeting isoindolinone-containing metabolites or synthetic intermediates. Its structural distinction from indobufen (MW 295.33 g/mol) and the des-methyl analog (MW 253.25) ensures unambiguous chromatographic resolution .

Quote Request

Request a Quote for 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.